molecular formula C11H15NO2 B3022551 Salsoline CAS No. 76419-97-1

Salsoline

Número de catálogo: B3022551
Número CAS: 76419-97-1
Peso molecular: 193.24 g/mol
Clave InChI: YTPRLBGPGZHUPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context of Tetrahydroisoquinoline Alkaloid Discovery

The isolation of tetrahydroisoquinoline alkaloids dates to late 19th-century investigations into psychoactive cacti, particularly Lophophora williamsii (peyote). Early researchers identified compounds such as anhalonidine and pellotine, which shared a core tetrahydroisoquinoline scaffold. This compound was first characterized in 1935 during phytochemical analyses of Salsola species, though its structural elucidation required advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

A comparative analysis of simple tetrahydroisoquinolines reveals this compound’s structural distinctiveness:

Compound Substituents Phenethylamine Analog
This compound 1-Methyl, 6-hydroxy, 7-methoxy 3-Hydroxy-4-methoxyphenethylamine
Salsolinol 1-Methyl, 6,7-dihydroxy Dopamine
Norsalsolinol 6,7-dihydroxy Dopamine (non-methylated)
Anhalinine 6,7,8-trimethoxy Mescaline

Table 1: Structural relationships between this compound and related tetrahydroisoquinolines.

The cyclization of phenethylamines into tetrahydroisoquinolines, as seen in this compound’s formation from 3-hydroxy-4-methoxyphenethylamine, represents a biochemical pathway conserved across plant and animal kingdoms. This process, often non-enzymatic under physiological conditions, links this compound to endogenous neurochemical pathways involving dopamine and formaldehyde condensation.

Positional Significance Within Endogenous Neurotoxin Paradigms

This compound’s neurochemical relevance stems from its structural proximity to salsolinol, a dopamine-derived compound implicated in Parkinsonian pathology. While this compound lacks the catechol moiety of salsolinol, its 7-methoxy group enhances metabolic stability, potentially prolonging interactions with neuronal targets. Key findings include:

  • Dopamine Secretion Modulation : In vitro studies demonstrate that tetrahydroisoquinolines like norsalsolinol inhibit Ca²⁺-dependent dopamine release in PC12 cells at micromolar concentrations. Though direct evidence for this compound is lacking, its structural similarity suggests potential interference with vesicular monoamine transporters.

  • Enantiomeric Specificity : The neurotoxic effects of tetrahydroisoquinolines often depend on stereochemistry. For example, (R)-N-methylsalsolinol selectively damages dopaminergic neurons, a phenomenon observed in Parkinsonian cerebrospinal fluid. This compound’s chiral center at C1 warrants investigation into enantiomer-specific bioactivity.

  • Oxidative Stress Interactions : Tetrahydroisoquinolines may exacerbate oxidative stress via redox cycling. While this compound’s methoxy group reduces this propensity compared to catecholic analogs, in silico models predict moderate reactivity with mitochondrial complex I.

The following table summarizes this compound’s experimentally determined physicochemical properties:

Property Value Method
Molecular Formula C₁₁H₁₅NO₂ High-resolution mass spectrometry
Molecular Weight 193.24 g/mol Calculated from formula
Collision Cross Section 144.69 Ų [M+H] Traveling wave ion mobility
Diagnostic MS Fragments m/z 145.0648, 177.0913 LC-MS/MS with electrospray ionization

Table 2: Key physicochemical characteristics of this compound.

Ongoing research aims to clarify this compound’s pharmacokinetics and receptor affinity profiles. Preliminary in silico docking studies suggest low nanomolar affinity for serotonin 5-HT~1D~ and α~2~-adrenergic receptors, mirroring activities observed in structurally related tetrahydroisoquinolines like TDIQ. However, in vivo validation remains pending.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPRLBGPGZHUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871573
Record name 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-31-6, 76419-97-1
Record name Salsoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 76419-97-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Salsoline can be synthesized through the Pictet-Spengler condensation reaction, where dopamine reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline structure . The reaction typically involves the use of hydrochloric acid or sulfuric acid as a catalyst.

Industrial Production Methods: Industrial production of this compound involves the extraction from plants of the genus Salsola, followed by purification processes such as crystallization and chromatography . The extraction process may involve solvents like chloroform or benzene, given this compound’s solubility properties .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Salsoline, particularly (-)-Salsoline, a tetrahydroisoquinoline alkaloid found in Salsola species, has diverse applications across scientific research, biology, medicine, and industry. It is studied for its biological activities, pharmacological properties, and mechanisms of action.

Scientific Research Applications

Chemistry: (-)-Salsoline serves as a chiral building block in synthesizing complex organic molecules, making it valuable for developing new synthetic methodologies.

Biology: In biological research, this compound is studied for its interactions with enzymes and receptors and as a model compound to understand alkaloids' behavior in biological systems.

Medicine: this compound has potential therapeutic applications for treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing drugs targeting conditions such as depression, anxiety, and Parkinson’s disease.

Industry: this compound is used in the industrial sector to produce pharmaceuticals and as an intermediate in synthesizing other bioactive compounds.

(-)-Salsoline exhibits a range of biological activities, including antibacterial properties against pathogens like Staphylococcus aureus, Streptococcus mutans, Bacillus subtilis, and Streptococcus pneumoniae, suggesting its potential as an antimicrobial agent in clinical settings.

Neurotoxicity and Neuroprotection

This compound's effects on neuronal cells are dual, exhibiting both neurotoxic and neuroprotective effects depending on the concentration and context. At higher concentrations (e.g., 400 μM), it can induce apoptosis in human neuroblastoma (SH-SY5Y) cells by increasing caspase-3 levels and decreasing cell viability. Conversely, at lower concentrations (50–100 μM), it exerts protective effects against oxidative stress-induced cell death by reducing reactive oxygen species (ROS) levels. Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) can alter the function of dopaminergic neurons in the central nervous system . Salsolinol in the concentration range of 10–250 μM did not show any significant release of lactate dehydrogenase from necrotic SH-SY5Y cells and, in the concentration of 50 and 100 μM, was able to rescue SH-SY5Y cells from death induced by H2O2H_2O_2 .

Binding Affinity

This compound derivatives exhibit significant binding affinities with various protein targets, indicating potential pathways for therapeutic intervention.

Salsolinol: Neurotoxic or Neuroprotective?

Salsolinol can be either neurotoxic or neuroprotective . Numerous in vitro experiments suggest that ( RS)-salsolinol possesses mainly pro-apoptotic properties . However, ( RS)-salsolinol in the concentration range 10–250 μM did not show any significant release of LDH from either necrotic SH-SY5Y cells or necrotic IMR-32 cells . A decrease in LDH release in SH-SY5Y cells damaged by 50 μM of 6-OHDA was observed when treated together with ( RS)-salsolinol in all tested concentrations . Similarly, the presence of 100 μM of ( RS)-salsolinol statistically significantly decreased toxic activity of 200 μM of 6-OHDA against IMR-32 cells . ( RS)-salsolinol (50 and 100 μM) was also able to rescue SH-SY5Y cells from death induced by 300 μM of H2O2H_2O_2 . In a ROS assay, SH-SY5Y cells treated with ( RS)-salsolinol at 50, 100, and 250 μM concentrations showed a significant reduction in ROS level induced by 500 μM of H2O2H_2O_2 . The apoptosis of SH-SY5Y cells, estimated as the increase in caspase-3/7 activity induced by 100 μM of 6-OHDA or 300 μM of H2O2H_2O_2, was also reduced significantly to the control level by ( RS)-salsolinol at 250 μM concentration . Moreover, no induction effect on caspase-3/7 activity by ( RS)-salsolinol at 250 μM itself was found .

In Vivo Results

In vivo, no disturbances were observed in gross motor function in any of the SAL-treated rats .

GroupTotal weight gain (g)Total weight gain over initial body weight (%)Total food intake (g)
S198.34 ± 31.6139.4 ± 15.09644.3 ± 56.9
S2103.25 ± 8.2242.5 ± 4.6585.0 ± 23.5
C120.36 ± 20.2147.7 ± 12.7696.9 ± 40.2

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Salsoline belongs to the tetrahydroisoquinoline alkaloid subclass, sharing structural similarities with salsolidine (a dihydroisoquinoline derivative) and other isoquinoline-based alkaloids. Key differences include:

  • Salsolidine: Lacks one double bond in the isoquinoline ring compared to this compound, resulting in a dihydroisoquinoline structure. This reduces polarity and alters pharmacokinetic properties .
  • Galantamine : A phenanthridine alkaloid with a tertiary amine group and a larger tricyclic structure, contributing to higher molar weight (287.35 g/mol vs. This compound’s 194.23 g/mol) .
  • Piperine: A piperidine alkaloid with a conjugated amide side chain, enhancing lipophilicity and bioavailability compared to this compound’s phenolic hydroxyl groups .

Table 1 : Physicochemical Comparison of Selected Alkaloids

Compound Molar Weight (g/mol) Core Structure Key Functional Groups
This compound 194.23 Tetrahydroisoquinoline -OH, -CH3
Salsolidine 192.21 Dihydroisoquinoline -OCH3, -CH3
Galantamine 287.35 Phenanthridine Tertiary amine, -OCH3
Piperine 285.34 Piperidine Conjugated amide, benzene
Cytotoxicity
  • This compound vs. Salsolidine : Both exhibit dose-dependent cytotoxicity against tumor cell lines (e.g., KML tissue cultures), but this compound demonstrates higher potency, likely due to its hydroxyl groups enhancing redox activity .
  • Reserpine : A yohimbine-type alkaloid with higher molar weight (608.69 g/mol) shows broader antitumor activity but lower selectivity compared to this compound .
Antiviral Activity

This compound derivatives (e.g., modified at the phenolic hydroxyls) exhibit stronger binding affinity (−8.9 to −10 kcal/mol) to the monkeypox virus A42R Profilin-like protein (PDB: 4QWO) than FDA-approved Tecovirimat (−8.5 kcal/mol). Molecular dynamics simulations confirm their stability in the protein’s binding pocket, with average binding free energies of −106.418 kJ/mol (this compound derivative) vs. −33.855 kJ/mol (Tecovirimat) .

Table 2 : Antiviral Binding Parameters (Monkeypox A42R Protein)

Compound Docking Score (kcal/mol) Binding Free Energy (kJ/mol) Hydrogen Bonds (Avg.)
This compound derivative −10.0 −106.418 2.67
Tecovirimat −8.5 −33.855 1.70
Genistein −9.2 −46.808 2.45
Pharmacokinetic and Toxicity Profiles
  • ADMET Predictions : this compound derivatives show favorable absorption (Caco-2 permeability >500 nm/s) and low hepatotoxicity risk, comparable to Genistein and Naringenin .
  • Oral Bioavailability : this compound’s solvent-accessible surface area (300–1,000 Ų) aligns with optimal ranges for oral absorption, outperforming bulkier alkaloids like colchicine (molar weight 399.44 g/mol) .

Actividad Biológica

Salsoline, a tetrahydroisoquinoline alkaloid derived from the Salsola genus, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological properties. It is a derivative of salsolinol and shares structural similarities with other isoquinoline alkaloids. The basic structure can be represented as follows:

C12H15N\text{C}_{12}\text{H}_{15}\text{N}

This compound exhibits various functional groups that enhance its interaction with biological targets.

Biological Activities

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties against several pathogens. Research indicates its effectiveness against:

  • Staphylococcus aureus
  • Streptococcus mutans
  • Bacillus subtilis
  • Streptococcus pneumoniae

In vitro studies have shown that this compound can inhibit the growth of these bacteria, suggesting potential applications in treating bacterial infections .

2. Antiviral Activity

This compound exhibits antiviral effects, particularly against influenza A and B viruses. A study highlighted its moderate antiviral activity, indicating that it may inhibit viral replication through specific molecular interactions . The docking studies revealed promising binding affinities with viral proteins, suggesting that this compound derivatives could serve as lead compounds in antiviral drug development .

3. Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for potential therapeutic applications in conditions related to oxidative damage .

4. Cytotoxic and Antitumor Effects

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Comparative studies have shown that it can induce apoptosis in tumor cells, making it a candidate for anticancer therapy . The compound's mechanism of action involves the modulation of signaling pathways associated with cell proliferation and survival.

Study on Antimicrobial Activity

A study conducted by Ou and Kwok (2004) evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant zone of inhibition, confirming its potential as an antimicrobial agent.

Study on Antiviral Effects

Wang et al. (2004) assessed the antiviral activity of this compound derivatives against influenza viruses. The study found that specific modifications to the this compound structure enhanced its binding affinity to viral proteins, leading to improved antiviral efficacy.

Table 1: Biological Activities of this compound

Activity Type Target Organisms/Cells Effectiveness
AntibacterialStaphylococcus aureusSignificant inhibition
Streptococcus mutansSignificant inhibition
Bacillus subtilisSignificant inhibition
Streptococcus pneumoniaeSignificant inhibition
AntiviralInfluenza A and B virusesModerate activity
AntioxidantVarious cell linesEffective radical scavenging
CytotoxicCancer cell lines (various types)Induces apoptosis

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interaction between this compound and its biological targets. For instance, a recent study reported binding energies for this compound derivatives ranging from -5.679 to -49.575 kcal/mol when interacting with specific proteins associated with viral replication . These results underline the potential for developing new therapeutic agents based on this compound's structure.

Q & A

Q. What validated methods are recommended for characterizing the physicochemical properties of Salsoline (e.g., solubility, melting point)?

  • Methodology :
    • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen flow to avoid oxidation .
    • Solubility : Conduct equilibrium solubility assays in solvents (e.g., hot ethanol, chloroform) at controlled temperatures (25°C, 37°C) using UV-Vis spectrophotometry for quantification .
    • Purity : Validate via high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) .

Q. How can researchers optimize this compound synthesis to improve yield and reproducibility?

  • Approach :
    • Employ Design of Experiments (DoE) to test variables (e.g., reaction time, temperature, catalyst concentration).
    • Use nuclear magnetic resonance (NMR) to monitor intermediate formation and confirm reaction pathways .
    • Document batch-specific impurities using liquid chromatography-mass spectrometry (LC-MS) .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

  • Protocol :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., A42R profilin-like protein binding assays) with positive controls (e.g., Tecovirimat) to validate specificity .
    • Cell Viability : Apply MTT assays on HEK293 or primary neuronal cells at concentrations ranging from 1–100 μM to assess cytotoxicity .

Advanced Research Questions

Q. How can computational methods enhance the discovery of this compound derivatives for antiviral applications?

  • Framework :
    • Molecular Docking : Use AutoDock Vina to screen this compound derivatives against target proteins (e.g., A42R profilin-like protein of monkeypox virus). Prioritize compounds with binding energies ≤−8.5 kcal/mol .
    • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (e.g., RMSD < 2 Å) and hydrogen-bond interactions .
    • ADMET Prediction : Utilize SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Q. How should researchers address contradictions in pharmacokinetic data for this compound across studies?

  • Analysis Strategy :
    • Meta-Analysis : Aggregate data from preclinical studies (rodent, primate) using random-effects models to account for inter-study variability .
    • Source Validation : Cross-check sample preparation protocols (e.g., urine vs. CSF collection methods) and analytical techniques (e.g., HPLC vs. ELISA) to identify methodological biases .
    • Dose-Response Curves : Replicate conflicting experiments with standardized doses (e.g., 10–50 mg/kg) and control for confounding factors (e.g., diet, circadian rhythm) .

Q. What experimental designs are critical for translating this compound’s in silico findings to in vivo efficacy?

  • Translational Workflow :
    • Docking Validation : Confirm computational hits with surface plasmon resonance (SPR) to measure binding kinetics (KD < 1 μM) .
    • Animal Models : Use transgenic mice expressing human A42R-like proteins for efficacy studies. Include placebo and positive-control groups (n ≥ 10/group) .
    • Pharmacodynamic Markers : Quantify target engagement via Western blot or ELISA for viral load reduction .

Data Interpretation and Reporting

Q. How should researchers structure the discussion section to contextualize this compound’s contradictory effects in different disease models?

  • Guidelines :
    • Compare results with prior studies (e.g., antihypertensive vs. antiviral mechanisms) and highlight methodological differences (e.g., cell lines, dosing regimens) .
    • Use Bradford Hill criteria to assess causality in observational studies (e.g., dose-response gradients, biological plausibility) .
    • Propose follow-up experiments (e.g., CRISPR knockouts of target proteins) to resolve ambiguities .

Q. What statistical tools are essential for analyzing this compound’s dose-dependent effects in preclinical trials?

  • Toolkit :
    • ANOVA with Tukey’s post-hoc test : For multi-group comparisons (e.g., 10, 20, 50 mg/kg doses).
    • Kaplan-Meier Survival Analysis : For time-to-event data in antiviral studies .
    • Power Analysis : Ensure sample sizes achieve 80% power (α = 0.05) using G*Power .

Key Research Gaps

  • Mechanistic Clarity : Limited structural data on this compound-protein interactions (e.g., cryo-EM studies needed) .
  • Long-Term Toxicity : Absence of chronic exposure data in primates .
  • Formulation Challenges : Poor aqueous solubility limits bioavailability; nanoencapsulation strategies understudied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salsoline
Reactant of Route 2
Reactant of Route 2
Salsoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.